molecular formula C21H22N2O3 B15044040 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2-ethylphenyl)-3-methylbutanamide

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2-ethylphenyl)-3-methylbutanamide

Cat. No.: B15044040
M. Wt: 350.4 g/mol
InChI Key: XJDDXEZHVCFODD-UHFFFAOYSA-N
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Description

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2-ethylphenyl)-3-methylbutanamide is a complex organic compound that features a phthalimide moiety and a substituted butanamide structure. Compounds with similar structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2-ethylphenyl)-3-methylbutanamide typically involves the following steps:

    Formation of the Phthalimide Moiety: This can be achieved by reacting phthalic anhydride with ammonia or a primary amine.

    Substitution Reaction: The phthalimide is then reacted with an appropriate halogenated compound to introduce the 2-ethylphenyl group.

    Amidation: The final step involves the amidation reaction where the substituted phthalimide is reacted with 3-methylbutanoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions could target the carbonyl groups in the phthalimide moiety, potentially converting them to alcohols.

    Substitution: The aromatic ring may undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (Br2, Cl2) in the presence of a Lewis acid catalyst (AlCl3).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be studied for its potential as a ligand in catalytic reactions.

    Material Science: Its unique structure might make it useful in the development of new materials with specific properties.

Biology

    Enzyme Inhibition: Compounds with similar structures are often investigated for their ability to inhibit specific enzymes.

    Cell Signaling: It could be studied for its effects on cellular signaling pathways.

Medicine

    Drug Development:

Industry

    Polymer Production: The compound might be used as a monomer or additive in the production of specialized polymers.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example:

    Enzyme Inhibition: The compound might bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity.

    Cell Signaling: It could interact with receptors or signaling proteins, modulating their activity and affecting downstream pathways.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide Derivatives: Compounds like N-phenylphthalimide or N-(2-chlorophenyl)phthalimide.

    Butanamide Derivatives: Compounds like N-(2-ethylphenyl)-3-methylbutanamide.

Uniqueness

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2-ethylphenyl)-3-methylbutanamide is unique due to its combination of a phthalimide moiety with a substituted butanamide structure, which may confer distinct biological and chemical properties not observed in simpler analogs.

Properties

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(2-ethylphenyl)-3-methylbutanamide

InChI

InChI=1S/C21H22N2O3/c1-4-14-9-5-8-12-17(14)22-19(24)18(13(2)3)23-20(25)15-10-6-7-11-16(15)21(23)26/h5-13,18H,4H2,1-3H3,(H,22,24)

InChI Key

XJDDXEZHVCFODD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(C(C)C)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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